molecular formula C8H9Cl2NO2 B2587591 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride CAS No. 2219380-14-8

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride

Cat. No.: B2587591
CAS No.: 2219380-14-8
M. Wt: 222.07
InChI Key: PRWGXHLMTIHHRV-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO2·HCl It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride typically involves the chlorination of 3-Amino-5-methylbenzoic acid followed by the introduction of the hydrochloride group. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthesis and specific applications in research and industry .

Properties

IUPAC Name

3-amino-4-chloro-5-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-4-2-5(8(11)12)3-6(10)7(4)9;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWGXHLMTIHHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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